

comparing glycine and MOPS buffer for western blot transfer efficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycine sodium salt hydrate

Cat. No.: B1592675

[Get Quote](#)

A Comparative Guide to Glycine and MOPS Buffers in Western Blotting

For researchers, scientists, and drug development professionals engaged in protein analysis, Western blotting is an indispensable technique. The efficiency of this multi-step process is critically dependent on the composition of the buffers used, particularly during the protein transfer stage. While Tris-glycine buffers have long been the standard for transferring proteins from a polyacrylamide gel to a membrane, questions often arise about the utility of other buffering agents like MOPS.

This guide provides an objective comparison of the roles of glycine and MOPS in the Western blot workflow. It will clarify their primary applications, supported by established protocols, and explain the chemical principles that dictate their use. While direct quantitative data comparing MOPS and glycine in the transfer step is not prevalent due to their distinct, established roles, this guide will provide a comprehensive overview of their properties and applications to inform best practices in your laboratory.

Glycine vs. MOPS: A Tale of Two Buffers

The standard transfer buffer for Western blotting, known as Towbin buffer, utilizes glycine.^{[1][2]} MOPS (3-(N-morpholino)propanesulfonic acid), on the other hand, is predominantly used as a running buffer in SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis),

especially with Bis-Tris gels.[\[3\]](#)[\[4\]](#) This distinction is rooted in their chemical properties and the specific requirements of each step in the Western blot process.

Key Differences and Primary Applications

Feature	Glycine (in Transfer Buffer)	MOPS (in Running Buffer)
Primary Application	Component of transfer buffer (e.g., Towbin buffer) for electrophoretic transfer of proteins to a membrane.	Component of running buffer for SDS-PAGE, particularly with Bis-Tris gels for separating medium to large proteins. [3] [4]
Typical pH	The resulting pH of a standard Tris-glycine transfer buffer is approximately 8.3. [5] [6]	MOPS has a pKa of 7.2 and is effective in a pH range of 6.5-7.9, making it suitable for maintaining a neutral pH during electrophoresis. [7]
Function	As a small, uncharged amino acid at the buffer's pH, glycine facilitates the efficient transfer of proteins from the gel to the membrane by creating a conductive environment without generating excessive heat.	MOPS is a zwitterionic buffer that helps to maintain a stable pH during electrophoresis, which is crucial for the consistent migration and separation of proteins based on their molecular weight. [7]
Ionic Strength	Tris-glycine buffers have a low ionic strength, which is optimal for wet (tank) blotting as it minimizes heat generation during the prolonged transfer times that may be required for larger proteins. [1]	MOPS-based running buffers are formulated to provide a specific ionic strength that allows for efficient protein migration and separation within the polyacrylamide gel.

Experimental Protocols

Standard Tris-Glycine (Towbin) Transfer Buffer

This is the most commonly used buffer for wet transfer in Western blotting.[\[1\]](#)

Composition (1X Working Solution):

- 25 mM Tris
- 192 mM Glycine
- 20% (v/v) Methanol
- pH should be approximately 8.3 without adjustment.[\[6\]](#)

To Prepare 1 Liter:

- Dissolve 3.03 g of Tris base and 14.4 g of glycine in 700 mL of deionized water.
- Add 200 mL of methanol.
- Bring the final volume to 1 L with deionized water.
- The buffer should be stored at 4°C.

Protocol for Wet Transfer:

- After SDS-PAGE, equilibrate the gel in Tris-glycine transfer buffer for 10-15 minutes.
- Soak the blotting membrane (e.g., PVDF or nitrocellulose) in methanol (if using PVDF) and then in transfer buffer.
- Soak the filter papers and sponges in transfer buffer.
- Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
- Place the sandwich into the transfer cassette and submerge it in a tank filled with cold transfer buffer.
- Perform the transfer at a constant voltage or current according to the manufacturer's instructions for your transfer system. Transfer times can range from 1 hour to overnight,

depending on the size of the proteins and the voltage used.[8]

MOPS SDS Running Buffer

This buffer is used for running Bis-Tris polyacrylamide gels.

Composition (1X Working Solution):

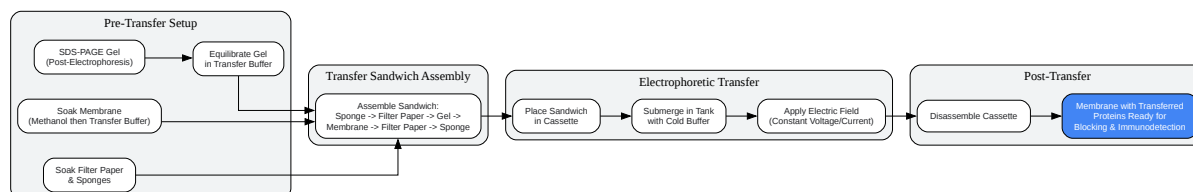
- 50 mM MOPS
- 50 mM Tris
- 0.1% SDS
- 1 mM EDTA
- pH should be approximately 7.7 without adjustment.[9]

To Prepare a 20X Stock Solution (500 mL):

- Dissolve 104.6 g of MOPS, 60.6 g of Tris base, 10 g of SDS, and 3.0 g of EDTA in deionized water.
- Bring the final volume to 500 mL.
- To prepare a 1X working solution, dilute the 20X stock 1:20 with deionized water.

Western Blot Transfer Workflow

The following diagram illustrates the key steps in the wet transfer process, which is applicable for Tris-glycine based buffers.



[Click to download full resolution via product page](#)

Fig 1. Western Blot Wet Transfer Workflow

Conclusion

The selection of an appropriate buffer system is crucial for the success of Western blotting. For the electrophoretic transfer of proteins, Tris-glycine based buffers, such as the widely used Towbin buffer, remain the industry standard due to their low ionic strength and ability to facilitate efficient protein migration to the membrane. MOPS, while an excellent buffer for maintaining a stable pH during the electrophoretic separation of proteins in SDS-PAGE, is not typically used for the transfer step. Understanding the distinct roles and chemical properties of these buffering agents will enable researchers to optimize their Western blotting protocols for reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What do the common transfer buffers do? | AAT Bioquest [aatbio.com]
- 2. prezio.com [prezio.com]
- 3. MOPS SDS Buffer Western Blot | Mops Running Buffer [gbiosciences.com]
- 4. Tris-MOPS-SDS Buffer Powdered Buffer Packs ★ Morganville Scientific [morganvillesci.com]
- 5. licorbio.com [licorbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. What is the difference between morpholine series buffers MOPS and MES? [yunbangpharm.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [comparing glycine and MOPS buffer for western blot transfer efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592675#comparing-glycine-and-mops-buffer-for-western-blot-transfer-efficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com